trans-1-Ethyl-4-trifluoromethyl-cyclohexane
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Overview
Description
trans-1-Ethyl-4-trifluoromethyl-cyclohexane: is an organic compound characterized by the presence of an ethyl group and a trifluoromethyl group attached to a cyclohexane ring. The compound’s molecular formula is C9H15F3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Ethyl-4-trifluoromethyl-cyclohexane typically involves the trifluoromethylation of cyclohexane derivatives. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using photoredox catalysis, where visible light drives the reaction in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using specialized equipment and conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions: trans-1-Ethyl-4-trifluoromethyl-cyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The compound can participate in substitution reactions, where the trifluoromethyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry: In chemistry, trans-1-Ethyl-4-trifluoromethyl-cyclohexane is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability .
Biology and Medicine: The compound’s trifluoromethyl group is valuable in drug design, as it can enhance the biological activity and selectivity of pharmaceutical compounds. It is often incorporated into drug candidates to improve their pharmacokinetic properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals, polymers, and other advanced materials .
Mechanism of Action
The mechanism of action of trans-1-Ethyl-4-trifluoromethyl-cyclohexane involves its interaction with molecular targets through its trifluoromethyl group. This group can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions can influence the compound’s binding affinity and selectivity for specific targets, such as enzymes or receptors .
Comparison with Similar Compounds
trans-1-Ethyl-4-methylcyclohexane: Similar in structure but lacks the trifluoromethyl group.
trans-1-Methyl-4-ethylcyclohexane: Another structural isomer with different substituent positions.
Uniqueness: The presence of the trifluoromethyl group in trans-1-Ethyl-4-trifluoromethyl-cyclohexane distinguishes it from similar compounds. This group imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced biological activity, making it valuable in various applications .
Properties
Molecular Formula |
C9H15F3 |
---|---|
Molecular Weight |
180.21 g/mol |
IUPAC Name |
1-ethyl-4-(trifluoromethyl)cyclohexane |
InChI |
InChI=1S/C9H15F3/c1-2-7-3-5-8(6-4-7)9(10,11)12/h7-8H,2-6H2,1H3 |
InChI Key |
IDGKDUVJCWVLEI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)C(F)(F)F |
Origin of Product |
United States |
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